molecular formula C7H3Cl3N2O B12807722 4,5,7-Trichloro-1,3-benzoxazol-2-amine CAS No. 90325-18-1

4,5,7-Trichloro-1,3-benzoxazol-2-amine

Katalognummer: B12807722
CAS-Nummer: 90325-18-1
Molekulargewicht: 237.5 g/mol
InChI-Schlüssel: YVRDGHYFVZZUCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,7-Trichloro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trichloro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with trichloroacetic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,7-Trichloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazoles, oxides, and amines, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4,5,7-Trichloro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4,5,7-Trichloro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of chlorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5,7-Trichloro-1,3-benzoxazol-2-amine is unique due to the presence of three chlorine atoms, which significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where enhanced reactivity and binding affinity are required .

Eigenschaften

CAS-Nummer

90325-18-1

Molekularformel

C7H3Cl3N2O

Molekulargewicht

237.5 g/mol

IUPAC-Name

4,5,7-trichloro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C7H3Cl3N2O/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H,(H2,11,12)

InChI-Schlüssel

YVRDGHYFVZZUCY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(C(=C1Cl)Cl)N=C(O2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.